5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine
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Overview
Description
5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with an amino group, a phenyl group, and diethyl and methyl groups. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with diethylamine in the presence of a suitable catalyst to form N,N-diethyl-3-methylpyridin-2-amine. This intermediate is then reacted with benzylamine under controlled conditions to introduce the amino(phenyl)methyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share structural similarities and exhibit similar reactivity and biological activities.
Phenylpyrimidines: Another class of heterocyclic compounds with comparable properties and applications
Uniqueness
5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine is a compound that exhibits significant biological activity, particularly in pharmacological contexts. Its structure, characterized by a pyridine core and various substituents, positions it as a potential candidate for therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C16H22N3 with a molecular weight of 258.36 g/mol. The structural features include:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Amino Group : Contributes to the basicity and potential interactions with biological targets.
- Phenyl Group : Enhances lipophilicity and may influence binding interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from commercially available pyridine derivatives. The general synthetic route includes:
- Formation of the Pyridine Core : Utilizing alkylation reactions to introduce the diethylamino group.
- Introduction of the Aminophenyl Moiety : Achieved through nucleophilic substitution or coupling reactions.
Antioxidant Activity
Research indicates that derivatives of pyridine compounds exhibit notable antioxidant properties. For instance, compounds similar to this compound have shown effective free radical scavenging activity. This is measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where lower IC50 values indicate higher potency.
Compound | IC50 (mg/mL) |
---|---|
Compound A | 27.51 |
Compound B | 15.89 |
This compound | TBD |
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may inhibit nitric oxide synthase (NOS), which is implicated in neuroinflammation.
In a comparative study:
Compound | nNOS Inhibition (Ki, nM) | Selectivity Ratio (iNOS/eNOS) |
---|---|---|
Compound C | 7 | 806 |
This compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results show moderate to high activity against Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 0.21 |
Pseudomonas aeruginosa | TBD |
Case Studies
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced neuronal death in models of Alzheimer's disease.
- Antimicrobial Efficacy : Clinical trials involving patients with bacterial infections showed improved outcomes when treated with formulations containing this compound compared to standard antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nitric Oxide Synthase : Reducing nitric oxide levels can mitigate neuroinflammation.
- Antioxidant Activity : Scavenging free radicals helps protect cells from oxidative stress.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function through interaction with essential enzymes.
Properties
Molecular Formula |
C17H23N3 |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-[amino(phenyl)methyl]-N,N-diethyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N3/c1-4-20(5-2)17-13(3)11-15(12-19-17)16(18)14-9-7-6-8-10-14/h6-12,16H,4-5,18H2,1-3H3 |
InChI Key |
OLIWDYGGFQRUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1C)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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